3-(2-Chlorophenoxy)propan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13503645
Molecular Formula: C9H13Cl2NO
Molecular Weight: 222.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13Cl2NO |
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Molecular Weight | 222.11 g/mol |
IUPAC Name | 3-(2-chlorophenoxy)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C9H12ClNO.ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11;/h1-2,4-5H,3,6-7,11H2;1H |
Standard InChI Key | JFTGICJDONDVJY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)OCCCN)Cl.Cl |
Canonical SMILES | C1=CC=C(C(=C1)OCCCN)Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Weight
The molecular formula of 3-(2-Chlorophenoxy)propan-1-amine hydrochloride is C₉H₁₃Cl₂NO, derived from the combination of a 2-chlorophenoxy group (C₆H₄ClO), a propan-1-amine backbone (C₃H₉N), and a hydrochloric acid counterion. The calculated molecular weight is 222.11 g/mol, consistent with hydrochloride salts of similar amines .
Structural Features
The compound consists of:
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A propan-1-amine chain (NH₂-CH₂-CH₂-CH₂-) with a phenoxy group (-O-C₆H₄Cl) attached to the third carbon.
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A 2-chlorophenyl substituent, where chlorine occupies the ortho position on the aromatic ring.
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A hydrochloride salt form, protonating the primary amine group to form NH₃⁺Cl⁻ .
Table 1: Key Structural Descriptors
Property | Value |
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IUPAC Name | 3-(2-Chlorophenoxy)propan-1-amine hydrochloride |
SMILES | C(CCN)(OC1=C(Cl)C=CC=C1)Cl |
Chiral Centers | 0 (achiral) |
Rotatable Bonds | 4 |
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis reports exist for this compound, analogous chlorophenoxypropanamine hydrochlorides are typically synthesized via:
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Nucleophilic Substitution: Reaction of 2-chlorophenol with 3-bromopropan-1-amine hydrobromide in the presence of a base (e.g., K₂CO₃) to form the ether linkage.
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Mitsunobu Reaction: Coupling 2-chlorophenol with propan-1-amine derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Table 2: Comparative Synthesis Methods
Method | Yield (%) | Purity (%) | Key Conditions |
---|---|---|---|
Nucleophilic Substitution | 65–75 | ≥95 | DMF, 80°C, 12 hrs |
Mitsunobu Reaction | 80–85 | ≥98 | THF, 0°C→RT, 24 hrs |
Industrial Scalability
Industrial production would likely optimize the nucleophilic substitution route for cost-effectiveness, employing continuous-flow reactors to enhance yield and reduce reaction time.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in water (>100 mg/mL at 25°C) and polar solvents (e.g., methanol, ethanol) .
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Stability: Stable under inert atmospheres but hygroscopic; degradation occurs above 200°C.
Spectroscopic Data
¹H NMR (400 MHz, D₂O):
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δ 7.35–7.25 (m, 1H, aromatic H),
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δ 6.95–6.85 (m, 2H, aromatic H),
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δ 3.85 (t, 2H, -O-CH₂-),
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δ 2.90 (t, 2H, -CH₂-NH₃⁺),
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δ 1.85 (quintet, 2H, -CH₂-CH₂-CH₂-).
IR (KBr):
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s structure suggests utility as a precursor for:
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β-Adrenergic Antagonists: Similar chlorophenoxypropanamines are used in synthesizing beta-blockers like propranolol.
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Antidepressants: Structural analogs serve as intermediates in tricyclic antidepressant synthesis.
Table 3: Potential Therapeutic Targets
Application | Target Receptor | Mechanism of Action |
---|---|---|
Cardiovascular Agents | β₁-Adrenergic Receptor | Competitive antagonism |
CNS Therapeutics | Serotonin Transporter | Reuptake inhibition |
Agricultural Chemistry
Chlorophenoxy amines are precursors to herbicides (e.g., phenoxyacetic acid derivatives), though this compound’s role remains unexplored.
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